3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfanyl group attached to a dihydroquinazolinone core. The trifluoromethyl groups are known for their significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with thiourea to form an intermediate, which is then cyclized under acidic conditions to yield the desired dihydroquinazolinone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinazolinone core or the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of trifluoromethyl-substituted derivatives .
Scientific Research Applications
3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions that modulate the activity of the target molecules. This dual functionality makes the compound a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in the synthesis of various derivatives.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds share the trifluoromethyl groups and are used in similar research applications.
Uniqueness
What sets 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one apart is its combination of a dihydroquinazolinone core with both trifluoromethyl and sulfanyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for a wide range of research applications .
Properties
IUPAC Name |
3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2OS/c17-15(18,19)8-5-6-10(16(20,21)22)12(7-8)24-13(25)9-3-1-2-4-11(9)23-14(24)26/h1-7H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTXJQCGGACHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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